Cas no 6397-56-4 (3,4-dihydro-2H-1,4-benzothiazine:hydrochloride)

3,4-dihydro-2H-1,4-benzothiazine:hydrochloride 化学的及び物理的性質
名前と識別子
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- 3,4-dihydro-2H-1,4-benzothiazine:hydrochloride
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- インチ: 1S/C8H9NS.ClH/c1-2-4-8-7(3-1)9-5-6-10-8;/h1-4,9H,5-6H2;1H
- InChIKey: QGKOQTWJEFPXNV-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2NCC1.[H]Cl
3,4-dihydro-2H-1,4-benzothiazine:hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604695-1g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 1g |
¥1631.0 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616122-5g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 98% | 5g |
¥8853 | 2023-03-10 | |
Ambeed | A381372-5g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 5g |
$1020.0 | 2024-04-18 | |
Chemenu | CM523315-1g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM523315-5g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 5g |
$*** | 2023-05-30 | |
Ambeed | A381372-1g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 1g |
$237.0 | 2023-03-11 | |
Crysdot LLC | CD11082100-5g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 5g |
$704 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604695-5g |
3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride |
6397-56-4 | 97% | 5g |
¥7377.0 | 2024-04-18 |
3,4-dihydro-2H-1,4-benzothiazine:hydrochloride 関連文献
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1. Book reviews
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
3,4-dihydro-2H-1,4-benzothiazine:hydrochlorideに関する追加情報
3,4-Dihydro-2H-1,4-Benzothiazine Hydrochloride (CAS No 6397-56-4): A Comprehensive Overview
The compound 3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS No 6397-56-4) is a significant molecule in the realm of organic chemistry and pharmacology. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and structural versatility. The benzothiazine framework has been extensively studied due to its potential applications in drug discovery and material science.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride and its derivatives. Researchers have explored various routes to construct this molecule, including oxidative coupling reactions and ring-closing strategies. These methods have not only improved the yield but also expanded the scope of functionalization, paving the way for novel applications.
The benzothiazine hydrochloride derivative exhibits unique physical and chemical properties that make it an attractive candidate for pharmaceutical applications. Studies have shown that this compound possesses antioxidant and anti-inflammatory activities, which are crucial for drug development targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
In terms of structural characterization, 3,4-dihydro-2H-1,4-benzothiazine hydrochloride has been analyzed using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided insights into its molecular geometry and conformational flexibility, which are essential for understanding its interactions with biological targets.
Moreover, computational chemistry has played a pivotal role in predicting the pharmacokinetic properties of this compound. Molecular docking studies have revealed potential binding affinities with key enzymes and receptors, highlighting its therapeutic potential.
Recent research has also focused on the development of benzothiazine-based materials for optoelectronic applications. The ability to tune the electronic properties of these compounds through functional group modifications has opened new avenues in the field of organic electronics.
In conclusion, 3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS No 6397-56-4) stands as a versatile scaffold with promising applications across multiple disciplines. Continued exploration into its synthesis, properties, and biological activities will undoubtedly contribute to groundbreaking innovations in science and medicine.
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